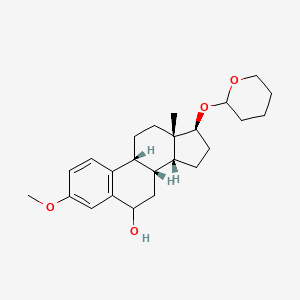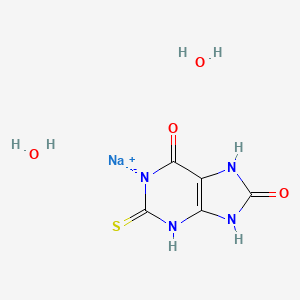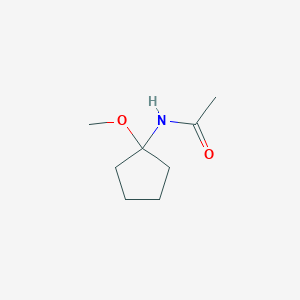
Guanosine 3'-O-Tetraisopropyldisiloxyanyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily used in scientific research and has unique properties that make it valuable for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether typically involves the protection of the hydroxyl groups of guanosine. The process begins with the reaction of guanosine with tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification methods to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to nucleoside analogs and their biological activities.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether involves its interaction with various molecular targets and pathways. It can modulate adenosine receptors, influencing signal transduction pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in purine metabolism, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: The parent nucleoside, involved in numerous biological processes.
Guanosine Monophosphate: A phosphorylated derivative with distinct biological functions.
Guanosine Diphosphate: Another phosphorylated form with roles in cellular metabolism.
Uniqueness
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether is unique due to its specific ether protection, which enhances its stability and allows for targeted modifications. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H32O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18+,20+,22-,23?,24-/m0/s1 |
InChI-Schlüssel |
XTZUNKVZLDGOEJ-IWTZENRLSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


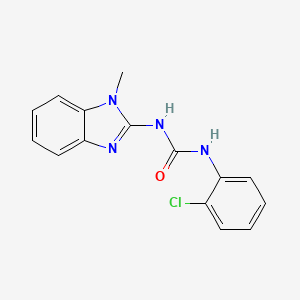
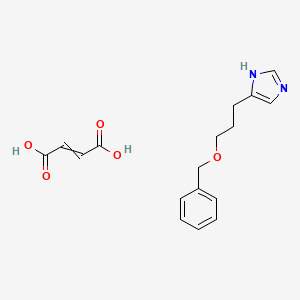
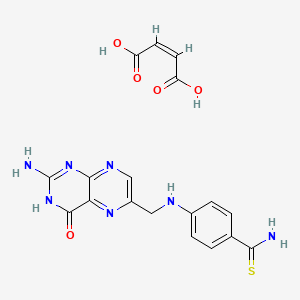
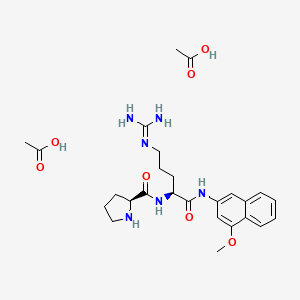
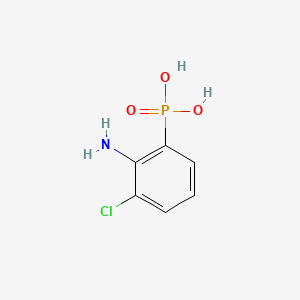
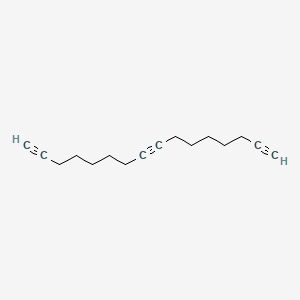
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
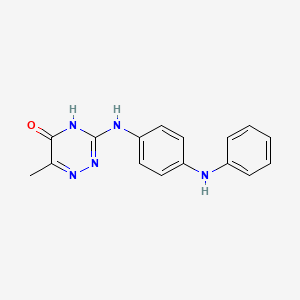
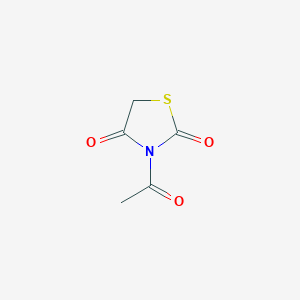
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
